Welcome to the BenchChem Online Store!
molecular formula C5H5Cl2N3 B180673 4,6-Dichloro-n-methylpyrimidin-2-amine CAS No. 10397-15-6

4,6-Dichloro-n-methylpyrimidin-2-amine

Cat. No. B180673
M. Wt: 178.02 g/mol
InChI Key: UBGCYDBGKBKRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08697685B2

Procedure details

Methylamine (2M solution, 113 mL, 217 mmol, 2.05 equiv) was charged to a 1 L 3-neck flask fitted with a magnetic stirrer and a thermometer. The mixture was chilled in an ice bath. To this stirred solution was added via addition funnel a solution of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (25 g, 110 mmol) in EtOAc (250 mL) portionwise over a 25 minutes period. The temp was between 5-10° C. After completion of addition, the ice bath was removed, and the mixture was stirred for 1 hour at ambient temperature. LCMS showed conversion complete. The suspension was filtered, and washed with EtOAc. The filtrate was concentrated in vacuo. The residue was partitioned between water (100 mL) and EtOAc (450 mL). The organic was washed with brine, dried over MgSO4, filtered and concentrated in vacuo to give white solids, which were triturated in 150 mL of CH2Cl2. These solids were collected by filtration and washing with cold CH2Cl2 (50 mL). Drying under house vacuum at room temperature for 20 hours, and then high vacuum at room temperature for 3 hours gave 9.31 g of the title compound as a solid. LC-MS (ES) m/z=179 [M+H]+.
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[N:7]=[C:6](S(C)(=O)=O)[N:5]=1>CCOC(C)=O>[Cl:3][C:4]1[CH:9]=[C:8]([Cl:10])[N:7]=[C:6]([NH:2][CH3:1])[N:5]=1

Inputs

Step One
Name
Quantity
113 mL
Type
reactant
Smiles
CN
Step Two
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1)Cl)S(=O)(=O)C
Name
Quantity
250 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was chilled in an ice bath
CUSTOM
Type
CUSTOM
Details
was between 5-10° C
ADDITION
Type
ADDITION
Details
After completion of addition
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between water (100 mL) and EtOAc (450 mL)
WASH
Type
WASH
Details
The organic was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give white solids, which
CUSTOM
Type
CUSTOM
Details
were triturated in 150 mL of CH2Cl2
FILTRATION
Type
FILTRATION
Details
These solids were collected by filtration
WASH
Type
WASH
Details
washing with cold CH2Cl2 (50 mL)
CUSTOM
Type
CUSTOM
Details
Drying under house vacuum at room temperature for 20 hours
Duration
20 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=NC(=C1)Cl)NC
Measurements
Type Value Analysis
AMOUNT: MASS 9.31 g
YIELD: CALCULATEDPERCENTYIELD 47.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.